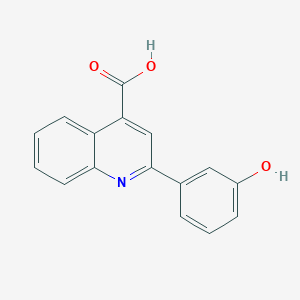

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of quinoline, a heterocyclic compound that has been extensively used in the synthesis of various bioactive compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid”, has been reported in several studies. For instance, one study reported the synthesis of quinoline-4-carboxylic acid derivatives through a three-component reaction based on the Doebner Hydrogen-Transfer Reaction . Another study reported the rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under InCl3 catalysis and microwave irradiation .

Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” can be analyzed using spectro-analytical data. For instance, one study reported the 1H NMR data of a similar compound, providing insights into its molecular structure .

Chemical Reactions Analysis

Quinoline motifs, including “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid”, are known to be free radical scavengers . They have been synthesized via various reactions, including the aza-Diels Alder reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” can be inferred from its molecular structure and synthesis methods. For instance, one study reported that a similar compound was obtained as white crystals with a melting point of 118–120°C .

科学的研究の応用

Photophysical Properties and Fluorophores

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid has been studied for its photophysical properties. Research shows that derivatives of this compound can exhibit dual emissions and large Stokes' shift emission patterns, making them useful as fluorophores in various applications. These properties depend on solvent polarity, and the compounds are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Chelating Ion Exchangers

Quinoline-2-carboxylic acids, structurally related to 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid, have been grafted onto polymers and tested for metal ion extraction from aqueous solutions. The position and nature of substituents on the quinoline ring significantly influence metal ion selectivities, indicating potential for use in environmental and industrial applications (Moberg et al., 1990).

Synthesis and Structural Characterization

Research on the synthesis of quinoline-2-carboxylic acid derivatives highlights their potential in creating structurally diverse molecules. These compounds can serve as intermediates for further chemical transformations, indicating their versatility in organic synthesis and potential pharmaceutical applications (Riego et al., 2005). Additionally, the structural characterization of complexes involving quinoline-2-carboxylic acids provides insights into their potential use in material science and coordination chemistry (Moriuchi et al., 2007).

Analytical Reagent Applications

Quinoline-2-carboxylic acid and its derivatives have been evaluated as analytical reagents. Their ability to form complexes with various metals allows for their use in the gravimetric determination of metals like Cu, Cd, Zn, and Pd (Dutt et al., 1968).

Synthesis of Novel Compounds

The synthesis of novel compounds using quinoline-2-carboxylic acids as intermediates has been extensively studied. These compounds have applications in various fields, including the development of new materials and potential therapeutic agents (Lei et al., 2014).

作用機序

Mode of Action

Quinoline derivatives are known to participate in various biochemical reactions, suggesting that this compound may interact with its targets through similar mechanisms .

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound may have multiple effects on cellular pathways .

Result of Action

Quinoline derivatives are known to have various biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

While specific safety and hazard information for “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” is not available in the retrieved papers, similar compounds have been reported to have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

将来の方向性

The future directions for the study of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” and similar compounds lie in their potential applications in medicinal chemistry. For instance, one study reported the discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors, suggesting potential applications in the treatment of cancer .

特性

IUPAC Name |

2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECNLFVATDBRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2689336.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)

![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2689346.png)

![2,4,5-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2689350.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2689358.png)